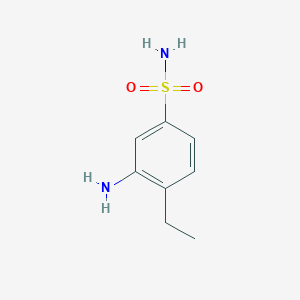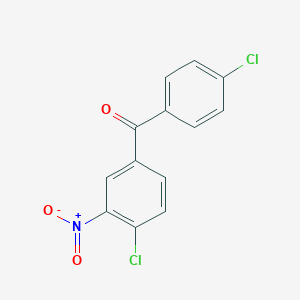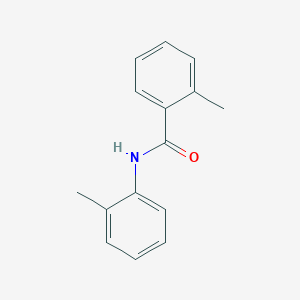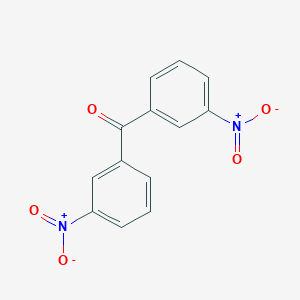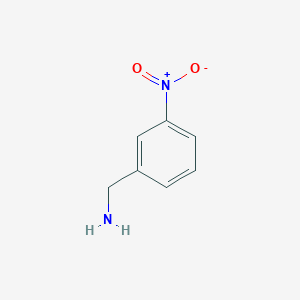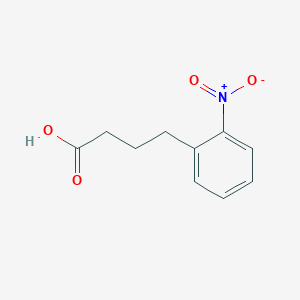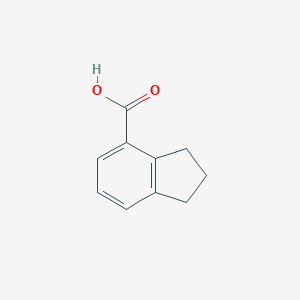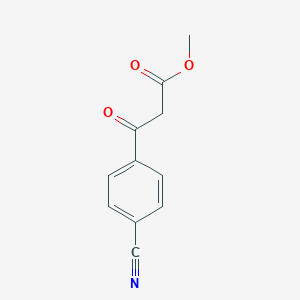
Methyl 3-(4-cyanophenyl)-3-oxopropanoate
Übersicht
Beschreibung
Methyl 3-(4-cyanophenyl)-3-oxopropanoate, also known as Methyl 4-cyanophenylglyoxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of α-oxo ketene dithioacetals and has been shown to possess unique properties that make it an attractive target for various research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" is utilized in the synthesis of new compounds with potential antiproliferative activities. For instance, derivatives synthesized from this compound have been investigated for their cytotoxic properties, particularly targeting DNA gyrase-ATPase activity, indicating potential for cancer therapy applications (L. Yurttaş, A. Evren, Y. Özkay, 2022).
Liquid-Crystalline Properties
Research has demonstrated that derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" can form liquid-crystalline structures, which are crucial for the development of new materials with specific mesomorphic properties. These properties are particularly relevant for applications in displays and optical devices (K. Kreß, Martin Kaller, Kirill V. Axenov, Stefan Tussetschläger, S. Laschat, 2012).
Heterocyclic Compound Synthesis
The chemical has been utilized in the synthesis of heterocyclic compounds having a cyclopropyl substituent. These reactions open pathways for creating diverse molecular architectures that are significant in pharmaceutical and agrochemical research (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).
Wolff Rearrangement
It plays a role in the Wolff rearrangement reactions, facilitating the generation of ketenes that are intermediates in the synthesis of various organic compounds. This process is crucial for constructing complex molecules with application in medicinal chemistry (N. V. Rostovskii, M. Novikov, A. Khlebnikov, D. Yufit, 2017).
Material Science and Nanotechnology
In material science, derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" have been explored for their potential in creating high-performance polymers and nanodrugs designed for cancer therapy, demonstrating the compound's versatility in contributing to advancements in nanotechnology and biomedicine (Zi-Long Wang, Xian-yuan Liu, Yue Han, Ying Guo, Heng Zhou, Jun Wang, Wen‐bin Liu, T. Zhao, 2020); (Yasemin Budama-Kilinc, S. Kecel-Gunduz, Burak Ozdemir, Bilge Bicak, Gizem Akman, Busra Arvas, F. Aydogan, C. Yolacan, 2020).
Eigenschaften
IUPAC Name |
methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWWAGHOXGSRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374101 | |
| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
CAS RN |
101341-45-1 | |
| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101341-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

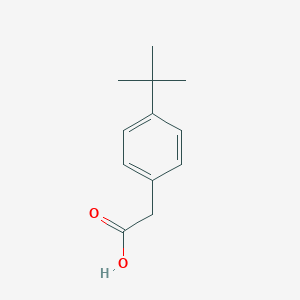
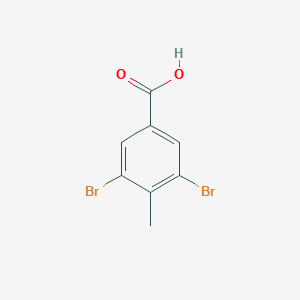
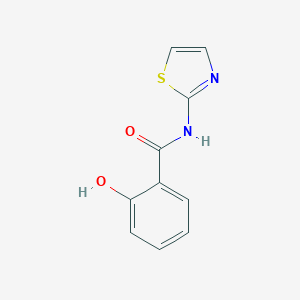
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
